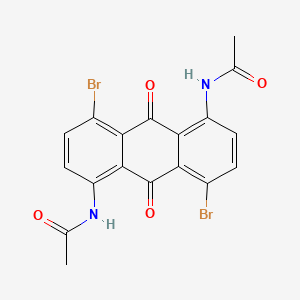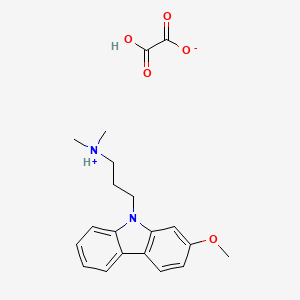
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple rings, including four-membered, five-membered, six-membered, seven-membered, and eight-membered rings . Its intricate structure makes it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- involves multiple steps, typically starting with simpler organic molecules. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the tricyclic structure. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling complex organic reactions. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted tricyclic compounds.
Applications De Recherche Scientifique
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- has several scientific research applications, including:
Chemistry: Used as a model compound for studying tricyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo(4.2.1.02,5)nona-3,7-diene: A similar tricyclic compound without the 9-(1-methylethylidene) group.
Bicyclo(4.2.1)nonane: A related bicyclic compound with a simpler structure.
Cyclohexane: A monocyclic compound with a six-membered ring.
Uniqueness
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- is unique due to its complex tricyclic structure and the presence of multiple ring systems. This complexity provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
27237-73-6 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
9-propan-2-ylidenetricyclo[4.2.1.02,5]nona-3,7-diene |
InChI |
InChI=1S/C12H14/c1-7(2)12-10-5-6-11(12)9-4-3-8(9)10/h3-6,8-11H,1-2H3 |
Clé InChI |
JVSQYAKRTBPSLB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C2C=CC1C3C2C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


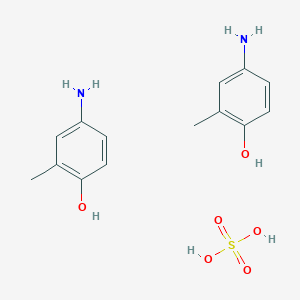
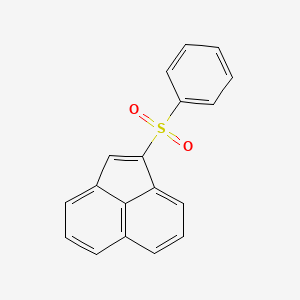

![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
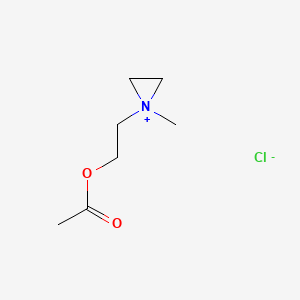
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)
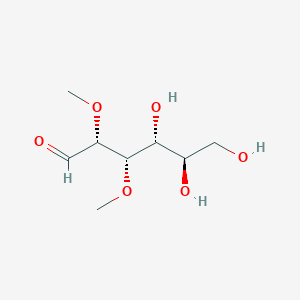
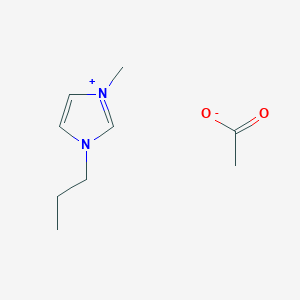
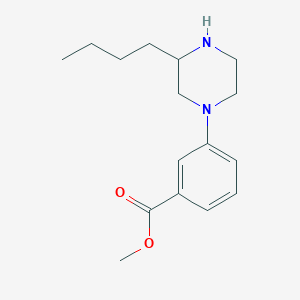

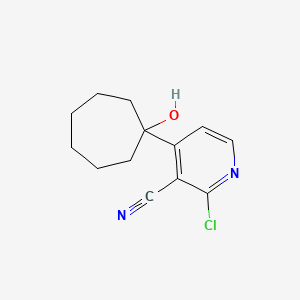
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
